molecular formula C29H24N2O7 B2775233 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866589-96-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B2775233
CAS No.: 866589-96-0
M. Wt: 512.518
InChI Key: BIPITMAJUPCEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide, is a high-purity chemical reagent intended for research and development purposes. The compound features a complex molecular structure incorporating a 1,4-benzodioxan moiety, a scaffold known to be present in various biologically active molecules and pharmaceutical intermediates . This structure is linked to a functionalized quinoline core, a privileged structure in medicinal chemistry. As a sophisticated organic compound, it is designed for use in advanced research applications, including but not limited to, pharmaceutical development, biochemical profiling, and as a building block in the synthesis of novel molecular entities. Researchers can utilize this compound to explore new chemical spaces, investigate structure-activity relationships (SAR), and develop potential probes for biological systems. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for detailed specifications on identity, purity, and quality.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O7/c1-2-17-3-5-18(6-4-17)28(33)21-14-31(22-13-26-25(37-16-38-26)12-20(22)29(21)34)15-27(32)30-19-7-8-23-24(11-19)36-10-9-35-23/h3-8,11-14H,2,9-10,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPITMAJUPCEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and dioxoloquinolin intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the reactions and purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to ensure consistent production. Advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of related compounds. For instance, derivatives of benzodioxin have shown significant inhibition of α-glucosidase activity, which is crucial for managing postprandial blood glucose levels. In vitro studies demonstrated that these compounds could lower glucose absorption in the intestines .

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. The quinoline moiety is known for its ability to induce apoptosis in cancer cells. Research has indicated that derivatives can inhibit cell proliferation in various cancer lines by disrupting cell cycle progression and inducing oxidative stress .

Antimicrobial Effects

There is growing interest in the antimicrobial potential of benzodioxin derivatives. Studies suggest that these compounds exhibit activity against a range of bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .

Case Studies and Research Findings

  • Antidiabetic Studies : A series of synthesized compounds based on the benzodioxin framework were tested for their inhibitory effects on α-glucosidase. The results indicated a significant reduction in enzyme activity compared to controls, suggesting potential for therapeutic use in diabetes management .
  • Cancer Cell Line Testing : In vitro assays on various cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly. Mechanistic studies revealed that these compounds may induce apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : A study evaluated the antibacterial activity of similar benzodioxin derivatives against Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory concentrations that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide involves its interaction with specific molecular targets and pathways The compound may bind to certain enzymes or receptors, altering their activity and triggering a cascade of biochemical events

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide include:

Highlighting Uniqueness

Compared to these similar compounds, this compound stands out due to its unique combination of benzodioxin and dioxoloquinolin structures. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C27H25N3O4S2
Molecular Weight : 519.6351 g/mol
CAS Number : 379249-41-9

Biological Activity

The biological activity of this compound is primarily attributed to its structural components that include benzodioxin and quinoline derivatives. These structural motifs are known for their diverse pharmacological properties.

Anticancer Activity

Research indicates that compounds containing quinoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoline can induce apoptosis in cancer cells through various pathways including the activation of caspases and inhibition of cell proliferation signals . The specific compound under investigation has been noted for its ability to inhibit tumor growth in vitro and in vivo models.

Antimicrobial Properties

The compound's benzodioxin structure contributes to its antimicrobial activity. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. For example, derivatives with similar functional groups have been reported to exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with benzodioxin structures have shown promise in reducing inflammatory markers in various models. The specific compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Antioxidant Activity : Scavenging free radicals which contribute to oxidative stress.
  • Enzyme Inhibition : Inhibition of enzymes involved in inflammatory processes.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells compared to controls.

StudyCell LineConcentration (µM)Viability (%)Apoptosis (%)
HeLa104030
MCF7202550

Q & A

Q. What are the key factors in optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., polar aprotic solvents), and base catalysts (e.g., sodium carbonate) to achieve intermediates with high purity . Reaction progress should be monitored via thin-layer chromatography (TLC), and final purification is typically accomplished through recrystallization or column chromatography to isolate the target compound .

Q. Which analytical techniques are critical for characterizing its molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming functional groups and stereochemistry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve complex stereochemical configurations if crystalline forms are obtainable .

Q. How can researchers assess its preliminary biological activity?

Initial screening should include enzyme inhibition assays (e.g., bacterial DNA gyrase or topoisomerase IV) and antimicrobial susceptibility testing against Gram-positive/negative strains. Cytotoxicity can be evaluated via cell viability assays (e.g., MTT) in mammalian cell lines to identify therapeutic windows .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent carriers) or target specificity. Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry vs. surface plasmon resonance) and statistical meta-analysis of dose-response curves can clarify inconsistencies . Replicating experiments under standardized protocols is critical .

Q. How can computational methods predict its interaction with biological targets?

Molecular docking studies (using AutoDock or Schrödinger Suite) model binding affinities to enzymes like bacterial topoisomerases. Molecular dynamics simulations assess stability of ligand-target complexes, while quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., 4-ethylbenzoyl group) with potency .

Q. What structural modifications enhance its pharmacokinetic properties?

Systematic SAR studies should modify the quinoline core (e.g., introducing electron-withdrawing groups at C-7) or the benzodioxin moiety (e.g., fluorination) to improve metabolic stability. LogP calculations and in vitro microsomal assays (e.g., liver microsomes) guide optimization of bioavailability .

Q. How does the compound’s stereochemistry influence its mechanism of action?

Chiral HPLC or capillary electrophoresis can separate enantiomers for individual testing. Comparative bioactivity assays and X-ray co-crystallography with target proteins (e.g., DNA-enzyme complexes) reveal stereospecific binding interactions .

Methodological Considerations

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Use high-purity starting materials and validate intermediates via LC-MS. Reproducibility is enhanced by automated reactors (e.g., microwave-assisted synthesis) .

Q. How should researchers validate target engagement in cellular assays?

Combine genetic knockdown (e.g., CRISPR/Cas9) of putative targets with rescue experiments. Competitive binding assays (e.g., fluorescence polarization) and cellular thermal shift assays (CETSA) confirm direct target modulation .

Q. What statistical frameworks are appropriate for dose-response analysis?

Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Bootstrap resampling or Bayesian hierarchical models account for biological variability. Report confidence intervals and effect sizes to avoid overinterpretation of marginal data .

Tables for Key Data

Table 1: Common Analytical Techniques for Structural Validation

TechniqueApplicationReference
¹H NMRFunctional group identification
X-rayStereochemical resolution
HRMSMolecular formula confirmation

Table 2: Suggested Modifications for SAR Studies

PositionModificationExpected Impact
C-7Electron-withdrawing groupEnhanced enzyme inhibition
BenzodioxinFluorinationImproved metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.